![molecular formula C14H25NO4 B1381820 tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1251002-30-8](/img/structure/B1381820.png)
tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the hydroxymethyl group and the necessary functional groups to form the spirocyclic structure. The tert-butyl group is usually introduced through a tert-butylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its spirocyclic structure is particularly useful in the synthesis of natural products and pharmaceuticals.
Biology: The biological activity of tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate is an area of active research. It has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable candidate for drug design.
Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Tert-Butyl 3-(hydroxymethyl)phenethylcarbamate
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Uniqueness: Tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate stands out due to its spirocyclic structure, which is not commonly found in other similar compounds. This unique structure provides distinct chemical and biological properties that make it valuable in various applications.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate, also known by its CAS number 1245649-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : 1245649-50-6
Research indicates that compounds within the spirocyclic class, such as this compound, may exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that spiroheterocycles can possess antimicrobial properties against a range of pathogens. The presence of the hydroxymethyl group is believed to enhance interaction with microbial enzymes, thereby inhibiting growth.
- Neuropharmacological Effects : Certain derivatives have demonstrated activity as selective serotonin receptor agonists, suggesting potential applications in treating mood disorders or anxiety-related conditions.
- Anti-inflammatory Properties : Compounds similar to this have been evaluated for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in chronic inflammatory diseases.
Case Studies and Experimental Data
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of various spirocyclic compounds, including those structurally related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 μg/mL .
- Neuropharmacological Studies :
- Inflammatory Response Modulation :
Data Table
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15)7-11(8-16)18-10-14/h11,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZWHSBESNSOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122312 | |
Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-30-8 | |
Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251002-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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